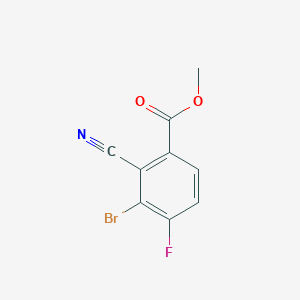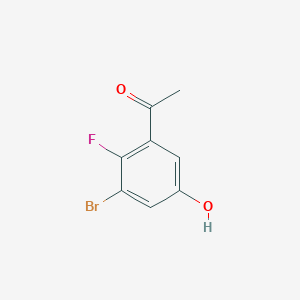
4,4-Difluor-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin
Übersicht
Beschreibung
The compound “4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals. It also contains a sulfonyl group attached to a phenyl ring, which could potentially give the compound some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl ring, sulfonyl group, and dioxaborolane group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The sulfonyl group is often involved in substitution and elimination reactions, while the dioxaborolane group can participate in various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Borylierungsreaktionen
Diese Gruppe wird häufig in Borylierungsreaktionen verwendet, bei denen sie die Addition von Bor an organische Moleküle erleichtert. Dies ist ein wichtiger Schritt in vielen Syntheseprozessen, da er zur Bildung von Kohlenstoff-Bor-Bindungen führen kann, die nützliche Zwischenprodukte in der organischen Synthese sind .
Hydroborierung
Die Verbindung kann an der Hydroborierung beteiligt sein, bei der Bor und Wasserstoff über Doppel- oder Dreifachbindungen in Alkenen und Alkinen addiert werden . Diese Reaktion ist wichtig, um ungesättigte Kohlenwasserstoffe in reaktivere Zwischenprodukte umzuwandeln.
Kreuzkupplungsreaktionen
Verbindungen mit dieser Gruppe werden auch in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Reaktion verwendet. Dies ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Arten organischer Moleküle .
Fluoreszierende Sonden
Die verwandten Verbindungen wurden aufgrund ihrer Fähigkeit zur Fluoreszenz als fluoreszierende Sonden verwendet. Dies macht sie in verschiedenen Bioimaging- und analytischen Anwendungen nützlich .
Diels-Alder-Reaktionen
Sie können in Diels-Alder-Reaktionen verwendet werden, bei denen es sich um Cycloadditionsreaktionen handelt, die sechsgliedrige Ringe bilden und in der Synthese komplexer Naturstoffe weit verbreitet sind .
Analytische Reagenzien
Diese Verbindungen können aufgrund ihrer einzigartigen chemischen Eigenschaften als analytische Reagenzien in verschiedenen chemischen Analysen dienen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function . This interaction could potentially lead to changes in cellular processes.
Biochemical Pathways
Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKPTGWBHPUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



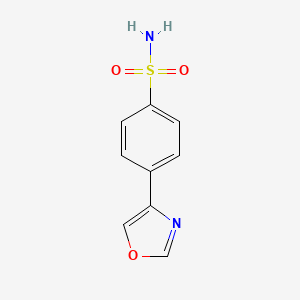
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)
![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)



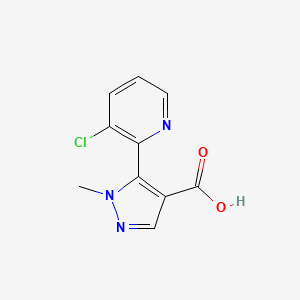
![1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413751.png)
![1-[(6-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1413753.png)
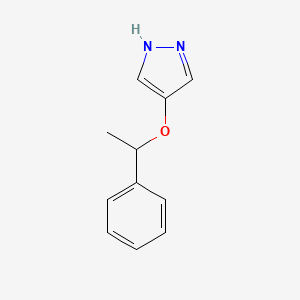

![1-[(5-Bromo-2-methylphenyl)methyl]azetidine](/img/structure/B1413759.png)
